

what is the structure of Labradimil (RMP-7)

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Compound of Interest		
Compound Name:	Labradimil	
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An In-Depth Technical Guide to the Structure and Function of Labradimil (RMP-7)

Introduction

Labradimil, also known by its development code RMP-7 and brand name Cereport, is a synthetic nonapeptide analog of bradykinin.[1] It was designed to have enhanced plasma stability and a longer half-life compared to the endogenous bradykinin.[2] **Labradimil** is a potent and selective agonist for the bradykinin B2 receptor.[3] Its primary therapeutic application under investigation has been to transiently increase the permeability of the bloodbrain barrier (BBB) and the blood-brain tumor barrier (BBTB). This mechanism is intended to enhance the delivery of chemotherapeutic agents to brain tumors.[1][4] This document provides a comprehensive technical overview of the structure, mechanism of action, signaling pathways, and experimental data related to **Labradimil**, intended for researchers and drug development professionals.

Chemical Structure and Properties

Labradimil is a complex peptide with specific amino acid substitutions designed to increase its stability and affinity for the bradykinin B2 receptor. The peptide sequence is H-Arg-Pro-Hyp-Gly-Thi-Ser-Pro-Tyr(Me)- ψ (CH2NH)-Arg-OH.[1] These modifications, including the introduction of hydroxyproline and thienylalanine, and a reduced amide bond, contribute to its enhanced pharmacokinetic profile compared to native bradykinin.

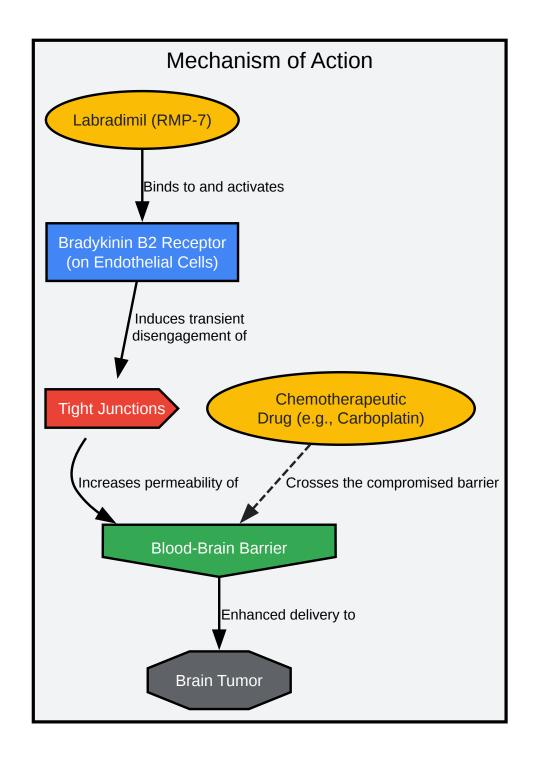


Property	Value
Chemical Formula	C49H75N15O12S
Molecular Weight	1098.29 g/mol
IUPAC Name	(S-(R,R))-L-Arginyl-L-prolyl-trans-4-hydroxy-L-prolyl-3-(2-thienyl)-L-alanylglycyl-L-seryl-N-(2-((4-((aminoiminomethyl)amino)-1-carboxybutyl)amino)-1-((4-methoxyphenyl)methyl)ethyl)-L-prolinamide
SMILES String	COC1=CC=C(C=C1)CINVALID-LINK N)C(=O)O">C@@HNC(=O) [C@@H]2CCCN2C(=O)INVALID-LINK NC(=O)INVALID-LINKNC(=O)CNC(=O) [C@@H]4CINVALID-LINKN)N">C@HO
Synonyms	RMP-7, Lobradimil, Cereport, DRG-0182
Binding Affinity (Ki)	0.54 nM for Bradykinin B2 Receptor[3]

Mechanism of Action

Labradimil functions as a selective agonist at the bradykinin B2 receptors, which are constitutively expressed on the surface of brain capillary endothelial cells.[5][6] The binding of Labradimil to these receptors initiates a signaling cascade that leads to a rapid and transient increase in the permeability of the blood-brain barrier.[7][8] Electron microscopy studies have revealed that this increased permeability is primarily achieved through the disengagement of tight junctions between the endothelial cells, creating a paracellular pathway for molecules to cross the barrier.[7][9] This effect is particularly pronounced in the vasculature of brain tumors. [6][7] The increase in permeability is transient, with the barrier beginning to restore within minutes after the cessation of Labradimil infusion and spontaneously restoring even with continuous infusion over 10 to 60 minutes.[6][7][10]





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Logical flow of **Labradimil**'s mechanism of action.

Signaling Pathway

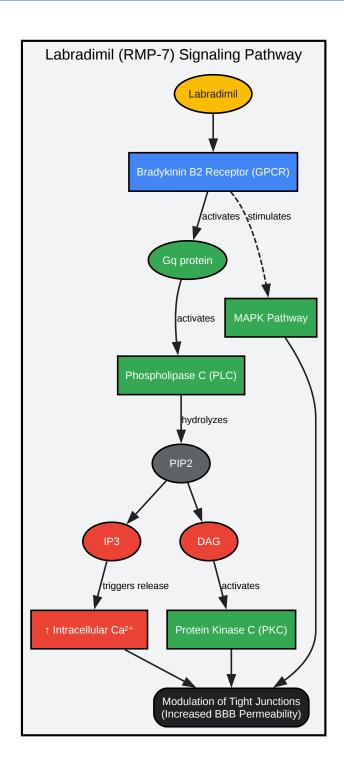






Upon binding to the bradykinin B2 receptor, a G protein-coupled receptor (GPCR), **Labradimil** activates both Gq and Gi signaling pathways.[5][11] The activation of Gq stimulates phospholipase C (PLC), which in turn leads to the production of inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic free calcium.[7][12] This increase in intracellular calcium is a key second messenger in the signaling cascade that ultimately results in the modulation of endothelial cell tight junctions.[7] Additionally, the B2 receptor can stimulate the mitogen-activated protein kinase (MAPK) pathways.[5][12]





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Bradykinin B2 receptor signaling pathway activated by Labradimil.

Preclinical Data



Preclinical studies in rat glioma models have demonstrated the efficacy of **Labradimil** in increasing the permeability of the BBTB to various compounds. These studies, often employing intracarotid infusions, have shown a significant and selective increase in the uptake of hydrophilic molecules into tumor tissue.[6][14]

Tracer Compound	Molecular Weight (Da)	Fold Increase in Permeability (Ki) vs. Control	Reference
α-aminoisobutyric acid	103	2.8	[14]
Sucrose	342	1.8	[14]
Methotrexate	454.5	2.9	[14]
Inulin	5000	2.1	[14]
Dextran	70,000	10.3	[14]

Ki = Unidirectional transfer constant (microliters/gm/min)

Notably, **Labradimil** did not increase the permeability of the BBB or BBTB to the lipophilic drug BCNU.[6] The enhanced delivery of carboplatin in combination with **Labradimil** led to significantly prolonged survival in animal models.[1]

Clinical Data

Labradimil has been evaluated in Phase I and II clinical trials in combination with carboplatin for the treatment of malignant gliomas in both adult and pediatric populations.

Phase I Study in Adults with Malignant Glioma[15]

- Objective: To assess the safety, tolerability, and side-effect profile of increasing doses of intravenous RMP-7 with carboplatin.
- Patient Population: 14 patients with progressing malignant glioma.
- Dosing: RMP-7 dose was escalated from 50 ng/kg to 300 ng/kg. Carboplatin was dosed to a target AUC of 5 or 7 mg/ml/min.



• Results: The combination was well-tolerated. Side effects attributed to RMP-7 were transient and included flushing, nausea, and headache. The maximum dose of 300 ng/kg was administered without additional side effects beyond those expected from carboplatin alone.

Phase II Study in Adults with Recurrent High-Grade Glioma[16]

- Objective: To assess the clinical and MRI responses to intravenous RMP-7 and carboplatin.
- Patient Population: 87 patients with recurrent glioma, split into chemotherapy-naive (CN) and chemotherapy-pretreated (CP) groups.
- Dosing: RMP-7 at 300 ng/kg and carboplatin at an AUC of 4-9.
- Results:

Patient Group	Stable or Improved (Clinical)	Response (Radiological: Stable, PR, or CR)	Complete or Partial Response (CR/PR)	Median Duration of Response
Chemotherapy Naive (n=45)	61%	79%	32%	30.3 weeks

| Chemotherapy Pretreated (n=42)| 39% | 24% | 5% | 19.6 weeks |

Randomized, Double-Blind, Placebo-Controlled Phase 2 Study[17]

- Objective: To compare the efficacy of carboplatin with RMP-7 versus carboplatin with placebo.
- Patient Population: 122 patients with recurrent malignant glioma.
- Results:







Outcome

RMP-7 + Carboplatin (n=60)

Placebo + Carboplatin (n=60)

Median Time to 9.7 weeks

Progression

RMP-7 + Carboplatin (n=60)

8.0 weeks

| Median Survival Time | 26.9 weeks | 19.9 weeks |

• Conclusion: The study did not show a statistically significant improvement in the primary endpoint of time to tumor progression at the dose and schedule used.

Phase II Study in Childhood Brain Tumors[8]

- Objective: To estimate the response rate and time to progression for the combination of lobradimil and carboplatin.
- Patient Population: 41 pediatric patients with various primary brain tumors.
- Dosing: Lobradimil at 600 ng/kg/day and carboplatin to a target AUC of 7 mg·min/ml/cycle.
- Conclusion: The combination was found to be inactive in childhood high-grade gliomas and brainstem gliomas.

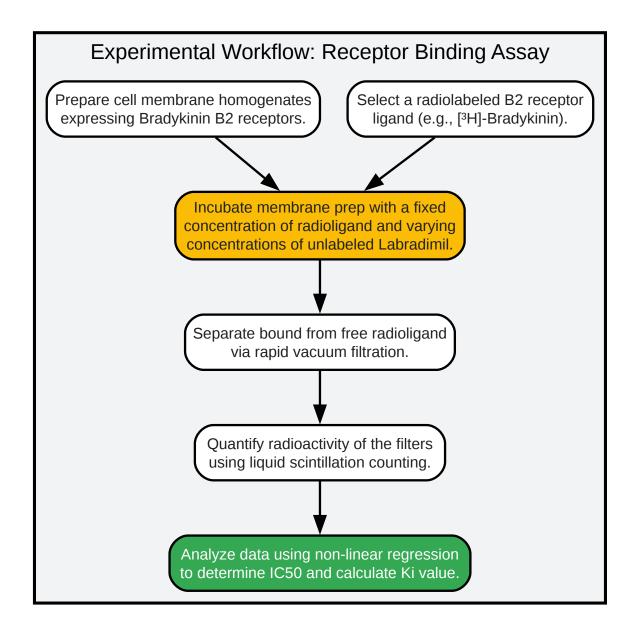
Experimental Protocols

The following are representative methodologies for key experiments used in the evaluation of **Labradimil**, based on descriptions in the cited literature.

1. Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of **Labradimil** for the bradykinin B2 receptor.





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Workflow for a competitive receptor binding assay.

 Materials: Cell membrane preparations expressing bradykinin B2 receptors, radiolabeled bradykinin (e.g., [3H]-bradykinin), unlabeled Labradimil, binding buffer, glass fiber filters, vacuum filtration manifold, liquid scintillation counter.



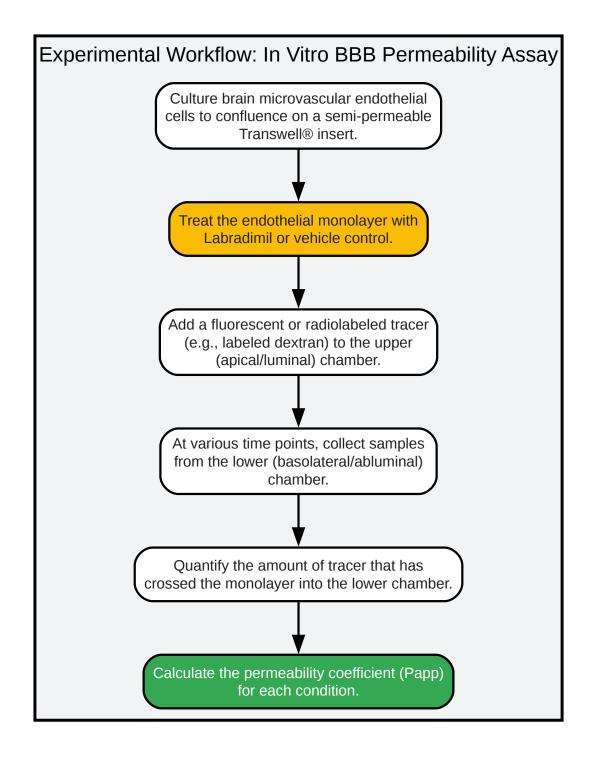
Procedure:

- A constant concentration of radiolabeled bradykinin (at or below its Kd) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Labradimil.
- Non-specific binding is determined in parallel incubations containing an excess of unlabeled bradykinin.
- The reaction is allowed to reach equilibrium.
- The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
- Filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured by liquid scintillation counting.
- The concentration of Labradimil that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
- The inhibition constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation.
 [18]

2. In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a method to assess the effect of **Labradimil** on the permeability of an endothelial cell monolayer, a common in vitro model of the BBB.[19][20][21]





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Workflow for an in vitro blood-brain barrier permeability assay.

• Materials: Human brain microvascular endothelial cells (HBMECs), Transwell® inserts, cell culture medium, **Labradimil**, a tracer molecule (e.g., fluorescein-labeled dextran), plate reader or appropriate detector.



• Procedure:

- HBMECs are seeded onto the porous membrane of Transwell® inserts and cultured until a confluent monolayer with robust tight junctions is formed. The integrity of the monolayer can be confirmed by measuring transendothelial electrical resistance (TEER).
- The cell monolayer is treated by adding Labradimil at the desired concentration to the apical (upper) chamber. A vehicle control is run in parallel.
- Following a short pre-incubation with Labradimil, the tracer molecule is added to the apical chamber.
- At designated time intervals, aliquots are taken from the basolateral (lower) chamber.
- The concentration of the tracer in the collected samples is measured using a fluorometer or appropriate detector.
- The apparent permeability coefficient (Papp) is calculated to quantify the rate of tracer transport across the endothelial monolayer for both Labradimil-treated and control conditions.

3. In Vivo Brain Tumor Permeability Study

This protocol outlines an in vivo experiment in a rodent glioma model to assess the effect of **Labradimil** on the delivery of a substance to a brain tumor, as described in studies using quantitative autoradiography.[6][14]

• Materials: Laboratory rats, glioma cells (e.g., RG2), stereotactic apparatus, **Labradimil**, radiolabeled tracer (e.g., [14C]-carboplatin), anesthesia, autoradiography equipment.

Procedure:

- Tumor Implantation: Glioma cells are stereotactically implanted into the brains of the rats.
 The tumors are allowed to grow for a set period.
- Drug and Tracer Administration: Animals are anesthetized. The experimental group receives an infusion of Labradimil (e.g., via the carotid artery or intravenously), followed



by or co-infused with the radiolabeled tracer. The control group receives a vehicle infusion with the tracer.

- Tissue Collection: After a defined circulation time, the animals are euthanized, and the brains are rapidly removed and frozen.
- Autoradiography: The frozen brains are sectioned, and the sections are exposed to X-ray film or a phosphor screen.
- Quantification: The resulting autoradiograms are digitized and analyzed. The
 concentration of the radiolabeled tracer in the tumor, the brain surrounding the tumor, and
 the contralateral normal brain is quantified by comparison to radioactive standards.
- Analysis: The unidirectional transfer constant (Ki) or total uptake in the different regions is calculated and compared between the **Labradimil**-treated and control groups.

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